7-Ethyltetradecanedioic acid
Description
Overview of Dicarboxylic Acids (DCAs) in Chemical Science and Engineering
Dicarboxylic acids (DCAs) are organic compounds that feature two carboxylic acid functional groups (-COOH). longdom.org This defining characteristic makes them versatile building blocks in organic synthesis and polymer chemistry. longdom.orgresearchgate.net Their applications are wide-ranging, from the production of polymers like polyesters and polyamides to uses in fragrances, flavors, and even pharmaceuticals. longdom.org For instance, adipic acid is a key component in the manufacturing of nylon, while succinic acid is used as a buffering agent in medicine. longdom.orgresearchgate.net The reactivity of the two carboxyl groups allows for the formation of various derivatives, including esters and amides, making DCAs fundamental to many industrial processes. longdom.org
Structural Classification and Nomenclature of Branched Aliphatic Dicarboxylic Acids
Aliphatic dicarboxylic acids can be classified based on the nature of their carbon chain. Linear dicarboxylic acids follow the general formula HOOC-(CH₂)n-COOH. researchgate.netaip.org Branched dicarboxylic acids, like 7-ethyltetradecanedioic acid, have one or more alkyl groups attached to the main carbon chain.
The nomenclature of branched dicarboxylic acids follows IUPAC standards. The longest carbon chain containing both carboxyl groups is identified as the parent chain. The carbons are numbered starting from one of the carboxyl groups, and the position and type of any branches are indicated accordingly. For example, in this compound, the parent chain is tetradecanedioic acid (a 14-carbon dicarboxylic acid), and an ethyl group is located at the seventh carbon.
Significance of Branched Dicarboxylic Acids in Contemporary Academic Research
Branched dicarboxylic acids are gaining attention in academic research due to the unique properties conferred by their branched structures. The presence of side chains can influence a polymer's physical characteristics, such as its melting point, solubility, and crystallinity. For example, branched structures can disrupt the regular packing of polymer chains, leading to lower melting points and increased solubility compared to their linear counterparts. This makes them valuable in the development of specialty polymers with tailored properties. taylorandfrancis.com
Research into branched dicarboxylic acids also extends to their potential as bio-based platform chemicals. ktu.edu As the demand for sustainable and renewable resources grows, scientists are exploring methods to produce these acids from biological sources. nih.govresearchgate.net Itaconic acid, a branched five-carbon dicarboxylic acid, is a prime example of a bio-based building block with significant potential in the production of biodegradable polyesters and other valuable chemicals. ktu.edu
Current Research Challenges and Opportunities for this compound and Analogues
While specific research on this compound is not widely published, the broader field of branched dicarboxylic acids presents several challenges and opportunities. A significant challenge lies in the selective synthesis of specific isomers. Developing efficient and stereoselective synthetic routes to compounds like this compound is a key area of research.
Opportunities for this class of compounds are vast. Their potential use as monomers could lead to the development of new polymers with enhanced properties. For example, the incorporation of branched DCAs into polyesters or polyamides could improve their flexibility or processability. Furthermore, exploring the biological activities of these compounds and their derivatives could open doors to new applications in medicine and agriculture. The study of analogues, such as 7-ethenyltetradecanedioic acid, which has an unsaturated side chain, could also provide insights into novel polymerization and functionalization reactions. vulcanchem.com
Data on this compound
| Property | Value |
| CAS Number | 82200-86-0 molaid.com |
| Molecular Formula | C₁₆H₃₀O₄ molaid.com |
| Molecular Weight | 286.41 g/mol molaid.com |
Structure
3D Structure
Properties
CAS No. |
82200-86-0 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
7-ethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
UWJRHVPYRNDMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for 7 Ethyltetradecanedioic Acid in Research
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 7-ethyltetradecanedioic acid. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. magritek.comlibretexts.org
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons of the terminal methyl group of the ethyl substituent would likely appear as a triplet, while the methylene (B1212753) protons of the ethyl group would present as a quartet. The numerous methylene groups within the long aliphatic chain would produce a complex, overlapping multiplet in the upfield region of the spectrum. The protons on the carbons adjacent to the carboxylic acid groups would be shifted further downfield due to the electron-withdrawing effect of the carboxyls. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups would be readily identifiable by their characteristic downfield chemical shifts, typically in the range of 160-185 ppm. chemguide.co.uk The carbons of the ethyl group and the long methylene chain would appear at various upfield positions. The chemical shift of each carbon is influenced by its local electronic environment, allowing for a complete mapping of the carbon skeleton. chemguide.co.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the precise structure of the molecule. universiteitleiden.nlmdpi.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C=O (in carboxylic acids) | 160 - 185 |
| RCH₂O- | 50 - 90 |
| R₃CH | 25 - 35 |
| R₂CH₂ | 16 - 25 |
| RCH₃ | 10 - 15 |
Note: These are approximate values and can vary based on the specific molecular environment and solvent used. chemguide.co.uk
Advanced Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of fragmentation patterns. scienceready.com.auwikipedia.org
In a typical mass spectrometry experiment, the molecule is vaporized and then ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, charged fragments. scienceready.com.au The pattern of these fragments is unique to the molecule's structure and can be used for identification. For this compound, fragmentation would likely occur along the aliphatic chain. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (•OH) or the entire carboxyl group (•COOH). youtube.comsavemyexams.com Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pathway. youtube.com The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule. scienceready.com.auwikipedia.org
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. mt.com For this compound, the IR spectrum would be dominated by a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A sharp and intense C=O stretching absorption would be expected around 1700-1725 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations from the aliphatic chain would appear around 2850-2960 cm⁻¹, and C-O stretching vibrations would be observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. mt.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds. For this compound, the C-C stretching vibrations of the long aliphatic backbone would likely produce strong signals in the Raman spectrum. The C=O stretch is also Raman active. The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes within the molecule, aiding in its definitive identification. mt.comgoogle.comfrontiersin.org
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from impurities and for analyzing its potential isomers. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile compounds. oiv.intnih.gov For the analysis of this compound, reversed-phase HPLC would be a suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of this compound from any closely related impurities. nih.gov
Advanced detection methods, such as mass spectrometry (LC-MS), provide high sensitivity and selectivity, allowing for the direct confirmation of the molecular weight of the eluting compound. semanticscholar.org A Diode Array Detector (DAD) can also be used, which measures the absorbance of the eluent over a range of wavelengths, although dicarboxylic acids may have weak UV chromophores. nih.govijpsonline.com
Table 2: Example HPLC Operating Conditions for Dicarboxylic Acid Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) oiv.int |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Mass Spectrometry (MS) or Diode Array Detector (DAD) nih.govsemanticscholar.org |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govalwsci.com Since this compound is a non-volatile compound due to its two polar carboxylic acid groups, it must first be converted into a more volatile derivative before GC analysis. alwsci.comnih.gov
A common derivatization method is esterification, for example, by reacting the dicarboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding diester. Another common technique is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netmdpi.com This derivatization step significantly increases the volatility of the compound, allowing it to be analyzed by GC. nih.govmdpi.com
The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.govresearchgate.net GC-MS is particularly useful for assessing the purity of this compound and for identifying and quantifying any volatile impurities. nih.gov
Chiral Chromatography for Enantiomeric Separation of Branched Structures
The presence of a stereogenic center at the C-7 position of this compound necessitates the use of chiral chromatography for the separation and quantification of its enantiomers. chiralpedia.com The separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment. chiralpedia.comlibretexts.org Chiral chromatography provides the necessary chiral environment to distinguish between these mirror-image molecules. chiralpedia.com
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for enantiomeric separation. csfarmacie.cz The success of the separation is highly dependent on the selection of the appropriate CSP and the mobile phase conditions. researchgate.net For carboxylic acids, derivatization is a common strategy to enhance interaction with the CSP and improve chromatographic resolution. nih.gov However, direct separation on specific CSPs is also possible. researchgate.net
Common classes of CSPs used for the resolution of chiral acids include polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases. csfarmacie.czresearchgate.net The choice of CSP is often determined by the structure of the analyte, particularly the groups located near the stereogenic center. researchgate.net For this compound, the long alkyl chains and the two carboxylic acid groups will influence its interaction with the stationary phase.
In some cases, derivatization of the carboxylic acid groups to form amides or esters with a chiral reagent can be employed. nih.gov This creates diastereomers that can be separated on a standard achiral stationary phase. nih.govlibretexts.org However, this approach adds complexity to the sample preparation process.
The following table summarizes some common chiral stationary phases and their applicability for the separation of chiral carboxylic acids.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Applicability for Dicarboxylic Acids |
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Forms inclusion complexes with analytes; hydrogen bonding and dipole-dipole interactions are key. | Normal phase (e.g., hexane/isopropanol) or reversed-phase. researchgate.net | Broad applicability for a wide range of chiral compounds, including carboxylic acids. researchgate.net |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexation. | Polar ionic, polar organic, or reversed-phase. researchgate.net | Effective for the separation of chiral acids due to the potential for ionic interactions. csfarmacie.czresearchgate.net |
| Pirkle-type (e.g., Whelk-O® 1) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Primarily normal phase. csfarmacie.cz | Suitable for analytes with aromatic groups, but can also be used for other compounds with appropriate derivatization. |
| Chiral Ligand Exchange (CLEC) | Formation of transient diastereomeric metal complexes between the analyte, a chiral selector, and a metal ion in the stationary or mobile phase. | Aqueous buffers containing a metal salt (e.g., CuSO₄). sigmaaldrich.com | Particularly effective for amino acids and hydroxy acids. sigmaaldrich.com |
Coupled and Hyphenated Analytical Systems for Complex Sample Analysis
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires the use of coupled and hyphenated analytical systems. ijpsjournal.com These systems combine the separation power of chromatography with the high sensitivity and specificity of detection techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ijpsjournal.comajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of non-volatile compounds like dicarboxylic acids. chromatographyonline.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). chromatographyonline.com For dicarboxylic acids, derivatization can sometimes be employed to improve ionization efficiency and chromatographic separation. chromatographyonline.com Techniques like two-dimensional liquid chromatography (2D-LC) can be used to enhance separation from non-volatile mobile phase components before introduction to the mass spectrometer. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective hyphenated technique, particularly for volatile compounds. ijpsjournal.com For non-volatile dicarboxylic acids like this compound, derivatization to form more volatile esters is a necessary step prior to GC analysis. google.com GC-MS provides excellent separation efficiency and detailed structural information from the mass spectra. ijpsjournal.com
More advanced hyphenated systems, such as LC-NMR , can provide even more detailed structural elucidation of unknown compounds or metabolites directly from a complex mixture. ijpsjournal.comajrconline.org
The table below compares different hyphenated techniques for the analysis of dicarboxylic acids.
| Hyphenated Technique | Sample Preparation | Separation Principle | Detection Principle | Advantages |
| LC-MS | Often minimal, but can involve extraction and derivatization. chromatographyonline.comgoogle.com | Partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio of ionized molecules. chromatographyonline.com | High sensitivity and specificity; suitable for non-volatile compounds. ijpsjournal.comchromatographyonline.com |
| GC-MS | Derivatization to increase volatility is typically required for dicarboxylic acids. google.com | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Mass-to-charge ratio of fragmented ions. ijpsjournal.com | High resolution separation; provides detailed structural information. ijpsjournal.com |
| LC-NMR | Minimal, but may require deuterated solvents for the mobile phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | Nuclear magnetic resonance of atomic nuclei. ajrconline.org | Provides unambiguous structural information without the need for reference compounds. ijpsjournal.comajrconline.org |
| Two-Dimensional GC (GCxGC)-MS | Derivatization to increase volatility is typically required. | Two independent columns with different separation mechanisms. nih.gov | Mass-to-charge ratio of fragmented ions. nih.gov | Enhanced peak capacity and separation of complex mixtures. nih.gov |
Quality Assurance and Method Validation in Analytical Research
To ensure the reliability and accuracy of analytical data for this compound, rigorous quality assurance and method validation are essential. ijsat.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijsat.org The key parameters for validation are outlined by various regulatory guidelines and include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijsat.org
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. ijsat.orgAccuracy refers to the closeness of the measured value to the true value, often assessed by spike-recovery experiments. ijsat.orgPrecision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). ijsat.org
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijsat.orgRobustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijsat.org
The following table summarizes the typical validation parameters and their generally accepted criteria for analytical methods.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (R²) | The correlation coefficient of the calibration curve. | R² > 0.99 chromatographyonline.com |
| Accuracy (% Recovery) | The percentage of the true amount of analyte recovered. | 80-120% |
| Precision (%RSD) | The relative standard deviation of replicate measurements. | < 15% (for analyte concentrations in the low µg/mL range) |
| Selectivity | The ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte. |
| Limit of Detection (LOD) | The lowest detectable concentration. | Signal-to-noise ratio of 3:1 ijsat.org |
| Limit of Quantification (LOQ) | The lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 ijsat.org |
| Robustness | The ability to withstand small variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |
Chemical Reactivity and Derivatization Studies of 7 Ethyltetradecanedioic Acid
Esterification Reactions for Polymeric Precursors and Specialty Esters
Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation for 7-Ethyltetradecanedioic acid, leading to the formation of diesters or polyesters. libretexts.org These reactions are typically catalyzed by a strong acid and are driven to completion by the removal of water. libretexts.org The synthesis of polyesters from dicarboxylic acids and diols is a significant application, resulting in polymers with a wide range of properties and uses. libretexts.org
The reaction of this compound with various diols can produce polyesters with tailored characteristics. The ethyl branch in the diacid backbone is expected to disrupt chain packing, potentially leading to polymers with lower crystallinity and enhanced flexibility compared to those derived from linear diacids.
Table 1: Hypothetical Esterification Reactions of this compound
| Alcohol/Diol | Catalyst | Product | Potential Application |
|---|---|---|---|
| Methanol (B129727) | H₂SO₄ | Dimethyl 7-ethyltetradecanedioate | Specialty solvent, plasticizer |
| Ethylene Glycol | p-TsOH | Poly(ethylene 7-ethyltetradecanedioate) | Flexible films, adhesives |
| 1,4-Butanediol | Ti(OBu)₄ | Poly(butylene 7-ethyltetradecanedioate) | Elastomers, coatings |
This table presents potential esterification products and is for illustrative purposes. Actual reaction conditions and product characteristics would require experimental validation.
The synthesis of specialty esters, through reaction with monofunctional alcohols, can also be achieved. These esters may find use as lubricants, plasticizers, or in fragrance formulations, with the ethyl group influencing viscosity and volatility. Enzymatic esterification, using lipases or cutinases in non-aqueous media, offers a milder and more selective alternative to traditional acid catalysis for producing such specialty esters. jmb.or.kr
Amidation Reactions and Polyamide Synthesis
Polyamides are a critical class of polymers known for their high strength and durability. wikipedia.org They are synthesized through the condensation polymerization of a dicarboxylic acid with a diamine. savemyexams.comnih.gov this compound can serve as a monomer in these reactions, where the formation of an amide linkage results in the release of a water molecule. wikipedia.org
The direct amidation of this compound with a diamine typically requires high temperatures to drive the reaction. Alternatively, the diacid can be converted to a more reactive derivative, such as a diacyl chloride, which readily reacts with a diamine at lower temperatures. wikipedia.orgmdpi.com The presence of the ethyl branch in the resulting polyamide is anticipated to affect the polymer's thermal properties and solubility by disrupting the hydrogen bonding between polymer chains that is characteristic of linear polyamides like nylons. savemyexams.com
Table 2: Potential Polyamides Derived from this compound
| Diamine | Synthesis Method | Polymer | Potential Properties |
|---|---|---|---|
| 1,6-Hexanediamine | Melt Polycondensation | Polyamide 6,16(Et) | Increased flexibility, lower melting point |
| 1,4-Phenylenediamine | Low-Temperature Solution Polycondensation (via diacyl chloride) | Aromatic-Aliphatic Polyamide | Enhanced solubility in organic solvents |
This table is illustrative of potential polyamide structures. The nomenclature "6,16(Et)" is a hypothetical designation for a polyamide derived from a 16-carbon branched diacid.
Exploration of Functional Group Transformations at the Branch Point and Carboxyl Termini
Beyond polymerization, the functional groups of this compound can be chemically modified to create novel molecules. The two carboxylic acid groups at the termini are the primary sites for transformation. These groups can undergo a variety of reactions common to carboxylic acids. organic-synthesis.com For instance, reduction of the carboxylic acid groups, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding 7-ethyltetradecane-1,14-diol. savemyexams.com This diol could then serve as a monomer for the synthesis of different classes of polymers, such as polyurethanes or polyesters with different properties than those derived directly from the diacid.
Further transformations could involve the conversion of the carboxylic acids to other functional groups, such as isocyanates or nitriles, opening up a wider range of chemical possibilities. While direct functionalization of the ethyl branch is challenging due to the unactivated nature of the C-H bonds, advanced catalytic methods could potentially enable selective oxidation or halogenation at this position, leading to even more complex and functionalized derivatives.
Kinetic and Mechanistic Investigations of Derivatization Reactions
The study of reaction kinetics and mechanisms provides fundamental insights into how the structure of this compound influences its reactivity. For instance, in esterification and amidation reactions, the steric hindrance presented by the ethyl group, although positioned away from the reactive carboxyl groups, could subtly affect the reaction rates compared to a linear dicarboxylic acid of similar chain length.
Mechanistic investigations, potentially employing computational modeling and spectroscopic techniques, can elucidate the transition states and intermediates involved in its derivatization. ruhr-uni-bochum.deutdallas.edu For example, in the formation of polyesters or polyamides, understanding the mechanism can help in optimizing reaction conditions to control molecular weight and polymer architecture. The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. libretexts.org Investigating how the electronic and steric nature of the this compound backbone influences each step of this mechanism would be a key area of research.
Synthesis of Specialty Anhydrides and Acid Chlorides
To enhance the reactivity of this compound for derivatization, it can be converted into more reactive intermediates such as acid anhydrides and acid chlorides. Acid chlorides are particularly reactive and are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organicchemistrytutor.comiitk.ac.ingoogle.com The resulting 7-ethyltetradecanedioyl dichloride would be a highly valuable intermediate for synthesizing esters and amides under milder conditions. organicchemistrytutor.com
Acid anhydrides of this compound can be prepared, for example, by reacting the diacyl chloride with the sodium salt of the dicarboxylic acid. researchgate.net Cyclic anhydrides can sometimes be formed from dicarboxylic acids with appropriate chain lengths upon heating, though this is less likely for a long-chain molecule like this compound. libretexts.orglibretexts.org These anhydrides are also effective acylating agents for alcohols and amines, reacting to form esters and amides, respectively, with the byproduct being a molecule of the carboxylic acid itself. libretexts.orglibretexts.org
Applications in Materials Science and Polymer Chemistry Research
Monomer for Novel Polyamides and Polyesters with Tunable Properties
7-Ethyltetradecanedioic acid serves as a valuable monomer for the synthesis of novel polyamides and polyesters. In condensation polymerization, it can react with diamines to form polyamides or with diols to form polyesters. The incorporation of this branched diacid into the polymer backbone is a strategic approach to tune material properties. sparkl.mesnschem.com
The ethyl branch on the main chain disrupts the regular packing of polymer chains, which in turn reduces crystallinity. sparkl.me This structural modification can lead to polymers with lower melting points, increased solubility in organic solvents, and enhanced flexibility compared to their counterparts made from linear dicarboxylic acids like tetradecanedioic acid. researchgate.net For instance, research on other branched monomers has shown that introducing such groups can modify the glass transition temperature (Tg) and thermal stability of the resulting polyesters. nih.govacs.orgresearchgate.net The synthesis of polyamides from branched dicarboxylic acids can yield materials with lower crystallinity and distinct physical properties, making them suitable for applications requiring less rigidity and better processability. sparkl.metandfonline.com
The ability to control these properties by incorporating this compound allows for the design of polymers with specific performance characteristics for targeted applications, such as flexible films, coatings, and adhesives. snschem.com
Table 1: Predicted Impact of this compound on Polymer Properties vs. Linear Analogue
| Property | Polymer with Linear Diacid (e.g., Tetradecanedioic Acid) | Polymer with this compound | Rationale |
|---|---|---|---|
| Crystallinity | High | Lower | Ethyl branch disrupts polymer chain packing. libretexts.org |
| Melting Point (Tm) | Higher | Lower | Reduced crystallinity leads to a lower Tm. |
| Glass Transition (Tg) | Varies | Generally higher for secondary diols, can be lower for branched diacids. nih.govnih.gov | Branching restricts chain rotation but increases free volume. |
| Solubility | Lower | Higher | Disrupted packing allows better solvent penetration. researchgate.net |
| Flexibility | Lower (more rigid) | Higher (more flexible) | Reduced intermolecular forces and crystallinity. nih.gov |
Development of Bio-based Plasticizers and Lubricants Incorporating Branched Structures
Esters derived from dicarboxylic acids are widely used as high-performance plasticizers and synthetic lubricants. mdpi.com The esterification of this compound with various alcohols can produce esters with significant potential in these applications. Long-chain dicarboxylic acids can be produced through biotechnological routes from renewable resources like vegetable oils, positioning this compound derivatives as potential bio-based materials. europa.eunih.gov
The branched structure of this compound is particularly advantageous for lubricants and plasticizers. google.comacs.org Branching on the carbon chain prevents the molecules from aligning and crystallizing at low temperatures. ukm.my This results in a significantly lower pour point and improved cold-flow properties, which are critical for lubricants used in automotive and industrial applications. srce.hr Studies on esters from other branched acids have demonstrated excellent low-temperature performance and high viscosity indices. ukm.mysrce.hr
When used as plasticizers, for example in polyvinyl chloride (PVC), esters of branched dicarboxylic acids can enhance flexibility and workability. nih.gov The long aliphatic chain of this compound contributes to good compatibility with polymer matrices, while the ester groups help to reduce migration. mdpi.com
Design of Biodegradable Polymers and Bioplastics
The development of biodegradable polymers is crucial for mitigating plastic pollution. Aliphatic polyesters are a major class of biodegradable plastics due to the susceptibility of their ester linkages to hydrolysis by microorganisms. researchgate.net this compound, being a long-chain aliphatic dicarboxylic acid, is a prime candidate for synthesizing such materials. mdpi.com It can be potentially derived from bio-based feedstocks, aligning with the goals of creating sustainable bioplastics. nih.govmdpi.com
When copolymerized with diols (e.g., 1,4-butanediol), this compound can form aliphatic polyesters designed for biodegradability. The rate of biodegradation in polyesters is influenced by their chemical structure, including the length of the hydrocarbon segments. rsc.org While very long linear aliphatic chains can sometimes slow down degradation, the presence of the ethyl branch in this compound could alter the polymer's morphology and accessibility to microbial enzymes, thereby tuning its degradation profile. The resulting copolyesters could find use in applications like packaging films and agricultural mulch, where biodegradability is a key requirement. researchgate.net
Crosslinking Agents and Chain Extenders in Polymer Networks
While its saturated nature prevents it from acting as a traditional crosslinker via addition polymerization, this compound can function as a chain extender in condensation polymers like polyesters and polyamides. mdpi.com During polymer processing or recycling, polymer chains can break, leading to a decrease in molecular weight and a loss of mechanical properties. aiche.org Chain extenders are bifunctional molecules that react with these broken chain ends to re-link them, thereby increasing the molecular weight and restoring the material's performance. aiche.orgulpgc.es
With its two carboxylic acid groups, this compound can react with hydroxyl or amine end groups present in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) or polylactic acid (PLA). ulpgc.es This is particularly relevant for recycled polymers, which often have a higher concentration of carboxylic acid end groups due to degradation. In such cases, a diol or another reactive molecule could be used in conjunction with the diacid to bridge the polymer chains. The long, flexible, and branched nature of the this compound chain extender would also impart greater flexibility to the final polymer network. google.com
Impact of Branching on Polymer Microstructure and Mechanical Properties
The introduction of an ethyl branch into the backbone of a polymer via this compound has a profound impact on its microstructure and, consequently, its mechanical properties. The primary effect of such branching is the disruption of chain symmetry and packing efficiency. libretexts.org
Microstructure: Linear polymer chains can pack closely together into ordered crystalline domains, leading to high crystallinity. The side branch on this compound acts as a defect, pushing the polymer chains apart and hindering the formation of a highly ordered crystalline lattice. This results in a polymer with lower crystallinity and lower density. acs.orgresearchgate.net
Mechanical Properties: The reduction in crystallinity and intermolecular forces directly affects the mechanical behavior of the material. Polymers incorporating this compound are expected to exhibit a lower elastic modulus (i.e., be less stiff) and greater deformability (higher elongation at break) compared to their linear counterparts. nih.govresearchgate.net This increased flexibility is often desirable for applications requiring toughness and resilience. The relationship between side-chain branching and glass transition temperature (Tg) is complex; longer, flexible side chains can lower Tg by increasing free volume, while bulky groups that restrict backbone rotation can increase it. nih.govnih.gov
Table 2: General Effects of Alkyl Branching on Polymer Properties
| Property | Influence of Branching | Expected Outcome for Polymers with this compound |
|---|---|---|
| Crystallinity | Decreases | Reduced crystallinity due to steric hindrance. researchgate.net |
| Density | Decreases | Lower density compared to linear analogues. libretexts.org |
| Elastic Modulus | Decreases | Softer, less rigid material. nih.govrsc.org |
| Elongation at Break | Increases | More ductile and flexible material. nih.gov |
| Tensile Strength | Generally Decreases | Lower strength due to reduced intermolecular forces. |
Materials for Additive Manufacturing (3D Printing)
Additive manufacturing, particularly Fused Deposition Modeling (FDM), relies on thermoplastic filaments with specific thermal and rheological properties. hubs.com Commonly used materials include polylactic acid (PLA) and polyethylene terephthalate glycol-modified (PETG). nih.gov There is significant research focused on developing new polymers with tailored properties for FDM applications. malvernpanalytical.com
This compound can be utilized as a comonomer to create novel copolyesters or copolyamides specifically designed for 3D printing. By incorporating it into a polymer formulation, properties such as the melting point, glass transition temperature, and melt viscosity can be precisely controlled. rsc.org For example, copolymerizing a high-melting polyester (B1180765) with this compound could lower its melting temperature to a range more suitable for FDM printers, while also increasing its flexibility. The branched structure could improve the melt strength of the polymer, which is beneficial for filament stability during the printing process. rsc.org This approach opens the door to creating new, bio-based, and potentially biodegradable filaments with a customized balance of mechanical performance and printability.
Biological and Environmental Research Aspects of 7 Ethyltetradecanedioic Acid
Biosynthesis and Natural Occurrence in Non-Human Biological Systems
While specific research on the biosynthesis of 7-ethyltetradecanedioic acid is limited, extensive studies on the production of analogous long-chain and branched-chain dicarboxylic acids (DCAs) by microorganisms provide a strong basis for understanding its potential natural origins. Microbes, particularly certain yeasts and bacteria, are known to produce these compounds, often through the modification of fatty acids.
A variety of microorganisms have been identified that can produce long-chain and branched-chain dicarboxylic acids. These organisms are often capable of assimilating hydrocarbons like alkanes or fatty acids and converting them into DCAs. nih.govtandfonline.com Some bacteria produce unique branched DCAs, termed diabolic acids, which feature methyl branches near the center of the carbon chain. wikipedia.org The production of branched C5-dicarboxylic acids like itaconic acid is also a focus of research, with efforts to engineer chemolithoautotrophic bacteria for their synthesis from CO2. ktu.edu
Engineered microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, have also been developed to produce specific DCAs that are not part of their natural metabolic pathways. nih.govresearchgate.netfrontiersin.org
Table 1: Examples of Microbial Genera Involved in Dicarboxylic Acid Production
| Microbial Genus | Type of Dicarboxylic Acid Produced | Natural or Engineered | Reference(s) |
|---|---|---|---|
| Candida | Long-chain DCAs (C12-C18) | Natural & Engineered | nih.govtandfonline.com |
| Pichia | Long-chain DCAs | Natural | tandfonline.com |
| Butyrivibrio | Long-chain branched "diabolic acids" | Natural | wikipedia.org |
| Thermotoga | Long-chain branched "diabolic acids" | Natural | wikipedia.org |
| Thermoanaerobacter | Long-chain branched "diabolic acids" | Natural | wikipedia.org |
| Ceriporiopsis | Alkyl- and alkenyl-itaconates | Natural | wikipedia.org |
| Escherichia coli | Various DCAs (e.g., 2-methylsuccinic acid, adipate, suberate) | Engineered | nih.govresearchgate.net |
| Corynebacterium glutamicum | Glutarate | Engineered | frontiersin.org |
The primary pathway for converting fatty acids and alkanes into dicarboxylic acids in many yeasts is the ω-oxidation pathway. nih.govnih.gov This process involves a series of enzymatic reactions that functionalize the terminal methyl group (the ω-carbon) of a fatty acid.
Hydroxylation : The first and critical step is catalyzed by a hemoprotein enzyme from the cytochrome P450 (CYP) family, which hydroxylates the ω-carbon of a fatty acid to form an ω-hydroxy fatty acid. frontiersin.org This reaction requires co-enzymes like NADPH-cytochrome P450 oxidoreductase. nih.gov
Oxidation : The resulting ω-hydroxy fatty acid is then further oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively, yielding the final α,ω-dicarboxylic acid. nih.gov
In addition to this natural pathway, synthetic biology has enabled the creation of novel pathways in host organisms like E. coli. For instance, 2-methylsuccinic acid, a branched dicarboxylate, was produced using a non-natural pathway combining a citramalate (B1227619) synthase (CimA*), an isopropylmalate isomerase (LeuCD), and an enoate reductase (YqjM). researchgate.net The biosynthesis of branched-chain fatty acids, which are precursors to branched DCAs, often starts from branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine. oup.comwikipedia.org
Table 2: Key Enzymes in Dicarboxylic Acid Biosynthesis
| Enzyme/Enzyme System | Function | Organism/Pathway Context | Reference(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Catalyzes the initial ω-hydroxylation of fatty acids. | Candida tropicalis, Engineered S. cerevisiae | nih.govfrontiersin.org |
| Alcohol Dehydrogenase (ADH) | Oxidizes ω-hydroxy fatty acids to ω-oxo fatty acids. | ω-oxidation pathway | nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes ω-oxo fatty acids to dicarboxylic acids. | ω-oxidation pathway | nih.gov |
| Enoate Reductase (ER) | Bioreduction of unsaturated dicarboxylic acids. | Engineered E. coli for 2-methylsuccinic acid production | researchgate.net |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first step of peroxisomal β-oxidation. | Peroxisomal metabolism | nih.govresearchgate.net |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through the complex reaction networks within a cell. creative-proteomics.com By using stable isotope tracers (like ¹³C-labeled glucose), researchers can track the path of carbon atoms through various metabolic pathways, providing insights into cellular physiology and identifying bottlenecks in production. creative-proteomics.commdpi.com
MFA is crucial for optimizing the microbial production of dicarboxylic acids. For example, in Candida tropicalis, a genome-scale metabolic model was used to understand its lipid accumulation and DCA production capabilities. nih.gov The analysis highlighted the importance of the pentose (B10789219) phosphate (B84403) pathway as a source of NADPH, a critical cofactor for fatty acid synthesis. nih.gov In Pichia pastoris, MFA revealed that adding sodium citrate (B86180) significantly increased fluxes in the TCA cycle, glycolysis, and glyoxylate (B1226380) pathway, which are all related to organic acid metabolism. mdpi.com This type of analysis helps researchers to rationally engineer strains by identifying which genes to upregulate or delete to redirect metabolic flux towards the desired dicarboxylic acid product and away from competing pathways like β-oxidation. nih.govencyclopedia.pub
While often studied as end-products of biotechnological processes, branched dicarboxylic acids and their fatty acid precursors play significant roles in the microbes that produce them.
Membrane Fluidity : In many Gram-positive bacteria, branched-chain fatty acids (BCFAs) are essential components of the cell membrane. The methyl branches on the acyl chain disrupt the tight packing of lipids, which increases membrane fluidity. nih.gov This is a critical adaptation mechanism for survival at low temperatures. nih.gov
Metabolic Intermediates : Some dicarboxylic acids are intermediates in the catabolism of complex molecules. For instance, glutarate is an intermediate in lysine (B10760008) and tryptophan metabolism, while α-ketoglutarate is a central hub in carbon and nitrogen metabolism. asm.org The ability to metabolize DCAs can be a key physiological trait. asm.org
Signaling and Regulation : Branched-chain amino acids, the precursors for many BCFAs, are important signaling molecules that help bacteria adapt to nutrient starvation. nih.gov Itaconic acid, a branched C5-DCA, has been identified as a key regulatory molecule in immunity and may function as an anti-pathogenic agent. ktu.edu
Energy Metabolism : The metabolism of dicarboxylic acids is linked to central energy pathways like the TCA cycle and glyoxylate metabolism. mdpi.comresearchgate.net
Environmental Fate and Degradation Mechanisms
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. As a dicarboxylic acid, its fate is influenced by abiotic factors like light and water.
Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For dicarboxylic acids, photolysis and hydrolysis are key potential pathways.
Photolysis : Photolysis is the breakdown of compounds by light, particularly UV radiation. In the atmosphere, dicarboxylic acids present in aerosols can undergo photochemical processing. d-nb.info The rate and outcome of photolysis depend on the specific dicarboxylic acid and environmental conditions. Studies have shown that while some short-chain diacids like oxalic acid (C2) can be degraded, others like succinic acid (C4) can be formed through photochemical reactions. d-nb.info The process is often catalyzed by other substances present in atmospheric water, such as iron, and involves the generation of highly reactive species like hydroxyl radicals (·OH). d-nb.infothescipub.com The photolysis of nitrate (B79036) in the presence of DCAs can also accelerate the production of reactive nitrogen species, indicating complex interactions in the environment. acs.orgbohrium.com
Hydrolysis : Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. viu.ca While the dicarboxylic acid functional groups themselves are stable against hydrolysis, derivatives such as esters or anhydrides are susceptible. britannica.comnih.gov This reaction is highly dependent on pH, with rates often being significantly faster under acidic or basic conditions compared to neutral pH. viu.canih.gov For example, the base-catalyzed hydrolysis of an ester (saponification) is typically a rapid and irreversible reaction that would convert an ester of this compound back into the dicarboxylic acid salt. britannica.com Therefore, if the compound exists in the environment as an ester derivative, hydrolysis would be a primary degradation pathway. researchgate.net Ozonolysis, another potential atmospheric degradation pathway, has been shown to be extremely slow for saturated dicarboxylic acids and is not considered a major sink. mcgill.ca
Table 3: Factors Influencing Abiotic Degradation of Dicarboxylic Acids
| Degradation Pathway | Key Factors | Effect | Reference(s) |
|---|---|---|---|
| Photolysis | UV Irradiation | Provides energy to break chemical bonds. | d-nb.infothescipub.com |
| Iron (Fe³⁺) | Acts as a photocatalyst, enhancing degradation. | d-nb.info | |
| Hydroxyl Radicals (·OH) | Highly reactive species that oxidize organic compounds. | thescipub.com | |
| Presence of Nitrates | Can enhance photochemical processes. | acs.orgbohrium.com | |
| Hydrolysis | pH (Acidity/Basicity) | Catalyzes the cleavage of ester or anhydride (B1165640) bonds. | viu.canih.gov |
| Temperature | Higher temperatures generally increase reaction rates. | researchgate.net |
Microbial Degradation and Bioremediation Potential in various Environmental Compartments
Microbial degradation of alkanes, including branched structures, can proceed through terminal or sub-terminal oxidation. frontiersin.org In biterminal oxidation, both ends of the alkane chain are oxidized, leading to the formation of a dicarboxylic acid. frontiersin.orgresearchgate.net For instance, Brevibacterium erythrogenes has been shown to metabolize branched alkanes like pristane (B154290) via a dicarboxylic acid pathway, which then undergoes β-oxidation. nih.gov This suggests that this compound could be an intermediate in the degradation of longer-chain branched alkanes or a primary substrate for microorganisms capable of utilizing such compounds.
The bioremediation of environments contaminated with hydrocarbons, including branched alkanes, relies on the metabolic capabilities of indigenous or introduced microorganisms. nih.govmdpi.com Genera such as Pseudomonas, Nocardia, and Rhodococcus are known to degrade hydrocarbons. nih.govscirp.org The degradation efficiency is influenced by the complexity of the hydrocarbon structure, with branched alkanes being less readily degraded than n-alkanes. scirp.org The formation of dicarboxylic acids is a key step in the aerobic degradation pathway of some hydrocarbons. mdpi.com
The table below summarizes findings on the microbial degradation of related compounds, offering insights into the potential bioremediation of this compound.
| Organism/System | Substrate | Key Findings | Reference(s) |
| Brevibacterium erythrogenes | Pristane (a branched alkane) | Degraded via a dicarboxylic acid pathway followed by β-oxidation. | nih.gov |
| Nocardia cyriacigeorgica SBUG 1472 | Crude oil (containing branched alkanes) | Efficiently degraded methyl-substituted alkanes, producing mono- and dicarboxylic acids, suggesting a bi-terminal oxidation pathway. | researchgate.net |
| Mycobacterium sp. strain P101 | Methyl-branched alkanes | Utilizes methyl-branched alkanes for growth, with oxidation proceeding through the formation of corresponding carboxylic acids and subsequent β-oxidation. The process involves stereospecific enzymes. | nih.gov |
| Various soil microorganisms | Petroleum hydrocarbons | Biodegradation efficiency follows the order: n-alkanes > branched alkanes > low molecular weight aromatics. | enviro.wiki |
Transport and Transformation in Aquatic and Terrestrial Environments
The movement and alteration of this compound in aquatic and terrestrial ecosystems are governed by its physicochemical properties and environmental conditions. As a dicarboxylic acid, its transport is influenced by its water solubility, which is expected to be lower than that of shorter-chain dicarboxylic acids due to its longer carbon backbone.
In terrestrial environments, the mobility of dicarboxylic acids in soil is affected by their interaction with soil organic matter and mineral surfaces. researchgate.net Carboxylic acids are known to be abundant in soil organic matter and contribute to its cation exchange capacity and metal chelation properties. frontiersin.org The low water solubility of long-chain dicarboxylic acids may lead to their preferential association with the solid phase in soil and sediment. europa.eu
In aquatic systems, the transport of dicarboxylic acids is dependent on their solubility and potential for degradation. Photochemical degradation can be a significant transformation pathway for dicarboxylic acids in the aqueous phase. d-nb.infocopernicus.org Studies on various dicarboxylic acids have shown that they can be degraded by UV irradiation, with the rate of degradation being influenced by the presence of photosensitizers like iron. d-nb.infocopernicus.org For instance, the photochemical degradation of C8–C12 diacids has been observed in aqueous aerosol samples. copernicus.org Ozonolysis is another potential atmospheric removal pathway, although it is considered less significant for many dicarboxylic acids. mcgill.canih.gov
The following table outlines key factors influencing the transport and transformation of dicarboxylic acids in the environment.
| Environmental Compartment | Process | Influencing Factors | Potential Fate of this compound | Reference(s) |
| Soil | Adsorption/Desorption | Soil organic matter content, clay mineralogy, pH, water solubility of the acid. | Likely to adsorb to soil particles due to its long carbon chain. | researchgate.netfrontiersin.orgeuropa.eu |
| Water | Photochemical Degradation | UV radiation intensity, presence of photosensitizers (e.g., iron), water chemistry. | May undergo photochemical degradation, potentially breaking down into shorter-chain compounds. | d-nb.infocopernicus.org |
| Water | Ozonolysis | Ozone concentration, pH. | Likely a minor degradation pathway compared to photochemical processes. | mcgill.canih.gov |
| Atmosphere/Water Interface | Volatilization | Vapor pressure, water solubility. | Low volatility expected due to its high molecular weight and two polar carboxyl groups. | mdpi.com |
Contribution to Secondary Organic Aerosol Formation (if applicable to branched isomers)
Dicarboxylic acids are recognized as significant components of atmospheric aerosols and are key indicators of secondary organic aerosol (SOA) formation. mdpi.comcopernicus.org They can be formed in the atmosphere through the photochemical oxidation of various volatile organic compounds (VOCs) of both anthropogenic and biogenic origin. mdpi.comcopernicus.org
While direct evidence for the formation of SOA from this compound is not available, studies on other long-chain and branched alkanes provide valuable insights. The oxidation of linear and branched alkanes in the presence of NOx can lead to the formation of a variety of oxygenated products, including compounds that can partition into the aerosol phase. tandfonline.com First-generation SOA products from alkane oxidation can include alkyl nitrates, hydroxycarbonyls, and dihydroxycarbonyls, which can further react in the particle phase. tandfonline.com
The molecular distribution of dicarboxylic acids in atmospheric aerosols often shows a predominance of oxalic acid (C2), followed by malonic (C3) and succinic (C4) acids. researchgate.net Longer-chain dicarboxylic acids are also detected, and their presence can be attributed to both primary emissions and secondary formation. researchgate.net Photochemical processing in aqueous aerosols can lead to the degradation of longer-chain diacids into smaller, more abundant ones. d-nb.infocopernicus.org For example, the photochemical degradation of C4 can lead to C3, which can then be oxidized to C2. copernicus.org
The table below summarizes the general understanding of the role of dicarboxylic acids in SOA formation.
| Precursor Type | SOA Formation Pathway | Key Products | Relevance to this compound | Reference(s) |
| Anthropogenic and Biogenic VOCs | Gas-phase photochemical oxidation followed by gas-to-particle partitioning. | Short-chain dicarboxylic acids (e.g., oxalic, malonic, succinic), oxocarboxylic acids, α-dicarbonyls. | Precursors to this compound would likely be long-chain branched alkanes. | mdpi.comcopernicus.org |
| Long-chain Alkanes | OH-radical initiated oxidation in the presence of NOx. | Alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls. | By analogy, oxidation of a C16 branched alkane could lead to the formation of this compound or related compounds in the aerosol phase. | tandfonline.com |
| Aqueous Aerosols | Photochemical processing and degradation of existing dicarboxylic acids. | Shorter-chain dicarboxylic acids from the breakdown of longer-chain ones. | If present in aerosols, this compound could be photochemically degraded to smaller dicarboxylic acids. | d-nb.infocopernicus.orgcopernicus.org |
Computational Chemistry and Theoretical Investigations of 7 Ethyltetradecanedioic Acid
Molecular Modeling and Simulation of Conformational Dynamics
The conformational flexibility of 7-ethyltetradecanedioic acid, a long-chain dicarboxylic acid with an alkyl branch, is a critical determinant of its physical properties and molecular interactions. Molecular dynamics (MD) simulations are powerful tools to explore the vast conformational space of such molecules.
The presence of the two terminal carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations. nih.gov MD simulations can predict the probability of these different conformational states and the energy barriers between them.
Table 1: Predicted Conformational Properties of this compound
| Property | Predicted Value/Behavior | Basis of Prediction |
| Dominant Conformation (in vacuo) | Extended, linear-like | Minimization of steric hindrance |
| Dominant Conformation (aqueous) | Folded, U-shape or helical | Intramolecular hydrophobic interactions |
| Key Torsional Angles | Rotations around C-C bonds of the main chain and the ethyl group | Standard force field parameters for alkanes and carboxylic acids |
| End-to-End Distance (Ree) | Varies significantly with solvent and temperature | Analysis of MD simulation trajectories |
| Radius of Gyration (Rg) | Smaller in polar solvents compared to non-polar solvents | Analysis of MD simulation trajectories |
This table presents theoretically derived predictions based on principles of molecular modeling and data from analogous long-chain dicarboxylic acids.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of this compound. nih.govresearchgate.netresearchgate.net These calculations can provide insights into bond lengths, bond angles, charge distribution, and the energies of molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the carboxylic acid groups, specifically the oxygen lone pairs. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
DFT calculations can also be used to predict the acidity (pKa) of the two carboxylic acid groups. Due to the long alkyl chain separating them, the two pKa values are expected to be similar to those of other long-chain dicarboxylic acids, though the ethyl branch might introduce a minor electronic effect. Furthermore, the electrostatic potential map can reveal the regions of the molecule that are most likely to engage in electrostatic interactions, with the oxygen atoms of the carboxyl groups being the most electronegative sites.
Table 2: Predicted Electronic Properties of this compound (from DFT calculations)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high, localized on carboxyl groups | Site of nucleophilic attack and electron donation |
| LUMO Energy | Relatively low, localized on carbonyl groups | Site of electrophilic attack and electron acceptance |
| HOMO-LUMO Gap | Moderate, indicating good chemical stability | Predicts reactivity in chemical reactions |
| Dipole Moment | Non-zero, dependent on conformation | Influences solubility and intermolecular interactions |
| Atomic Charges | Negative charge concentrated on oxygen atoms | Indicates sites for hydrogen bonding and coordination |
This table presents theoretically derived predictions based on quantum chemical principles and data from related dicarboxylic acids.
In Silico Enzyme and Pathway Design for Biosynthetic Routes
While a natural biosynthetic pathway for this compound is not known, computational methods can be used to design and evaluate hypothetical enzymatic routes for its production. nih.govresearchgate.net This involves identifying suitable enzymes that can catalyze the necessary chemical transformations and assembling them into a novel metabolic pathway.
A plausible biosynthetic strategy would involve the modification of a common fatty acid precursor. For instance, a long-chain fatty acid could be functionalized at the C7 position with an ethyl group. This would likely require a multi-step enzymatic process. Computational tools can be used to search for enzymes with known activities on similar substrates and then use protein engineering algorithms to modify their specificity towards the desired reaction. nih.govocl-journal.org
Another approach could be the engineering of fatty acid synthase (FAS) or polyketide synthase (PKS) systems. nih.gov These enzymatic complexes build up carbon chains in a step-wise manner, and computational modeling can be used to understand and modify their domain organization and substrate specificity to produce a 14-carbon chain with an ethyl branch at the C7 position. Subsequent oxidation of the terminal methyl groups to carboxylic acids by enzymes like cytochrome P450 monooxygenases would complete the synthesis. acs.org Genome-scale metabolic models of microorganisms like Yarrowia lipolytica can be used to assess the feasibility and optimize such engineered pathways. nih.govd-nb.info
Predictive Models for Polymerization Behavior and Material Properties
This compound, as a dicarboxylic acid, is a potential monomer for the synthesis of polyesters and polyamides. researchgate.net Computational models can predict its polymerization behavior and the properties of the resulting polymers. wiley.comutwente.nlresearchgate.net
Kinetic models can simulate the polycondensation reaction, taking into account factors like temperature, catalyst concentration, and the removal of byproducts. wiley.comutwente.nl The presence of the ethyl branch may sterically hinder the approach of the carboxylic acid groups to the diol or diamine co-monomer, potentially affecting the reaction rate compared to a linear dicarboxylic acid of the same chain length.
Furthermore, molecular dynamics simulations of the resulting polymer chains can be used to predict their material properties. The ethyl side chains would disrupt the regular packing of the polymer chains, likely leading to a lower degree of crystallinity and a lower melting point compared to a polymer made from an unbranched dicarboxylic acid. mdpi.com These simulations can also provide estimates of mechanical properties such as Young's modulus and tensile strength, as well as thermal properties like the glass transition temperature. mdpi.comrsc.org
Table 3: Predicted Polymer Properties of a Polyester (B1180765) derived from this compound and a Diol
| Property | Predicted Characteristic | Rationale |
| Crystallinity | Low to moderate | Ethyl branch disrupts chain packing |
| Melting Point (Tm) | Lower than corresponding linear diacid polymer | Disruption of crystalline lattice |
| Glass Transition Temp. (Tg) | Lower than corresponding linear diacid polymer | Increased free volume due to side chains |
| Mechanical Strength | Potentially lower tensile strength, but higher flexibility | Reduced interchain interactions |
| Solubility | Potentially enhanced in organic solvents | Disrupted packing allows for better solvent penetration |
This table presents theoretically derived predictions based on polymer modeling principles.
Docking Studies for Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein receptor. nih.govtandfonline.comjmbfs.org For this compound, docking studies can be employed to investigate its interactions with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases (ACSLs). frontiersin.orgnih.govnih.gov These enzymes are responsible for the activation of fatty acids by converting them into their corresponding CoA esters.
Docking simulations would place the this compound molecule into the active site of an ACSL. The binding pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid groups and polar residues in the active site, as well as hydrophobic interactions between the alkyl chain and non-polar residues. The ethyl group would likely occupy a specific hydrophobic pocket within the active site. The predicted binding affinity from these docking studies can suggest whether this compound is a likely substrate for a particular enzyme. biorxiv.org
Such studies can also be used to understand the substrate specificity of enzymes and to guide protein engineering efforts to create enzymes that can more efficiently process branched-chain dicarboxylic acids. frontiersin.org For example, by identifying the amino acid residues that interact with the ethyl group, mutations can be designed to create a more accommodating binding pocket.
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design and Pathway Optimization
The biosynthesis of 7-Ethyltetradecanedioic acid via microbial fermentation is a complex process involving multiple enzymatic steps. Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the optimization of these pathways. Predictive algorithms can analyze vast genomic and metabolomic datasets to identify key genetic modifications for enhancing product yield and specificity.
ML models can be trained to predict the impact of gene knockouts, knock-ins, and promoter strength modifications on metabolic flux. For instance, in an engineered Yarrowia lipolytica strain, AI can model the entire metabolic network to pinpoint bottlenecks in the conversion of an ethyl-branched alkane or fatty acid precursor. The objective is to maximize carbon flow through the ω-oxidation pathway while minimizing flux towards competing pathways like β-oxidation-driven chain shortening or biomass formation. These in silico predictions guide laboratory experiments, significantly reducing the time and resources required for strain development.
The table below illustrates a hypothetical scenario where an ML model predicts the effect of specific genetic modifications on the yield of this compound in a yeast strain.
| Genetic Target | Modification Strategy | Predicted Metabolic Impact | Predicted Yield Improvement (%) |
|---|---|---|---|
| PEX10 | Downregulation | Reduces peroxisome proliferation, limiting β-oxidation of the dicarboxylic acid product. | 15-20% |
| CYP52 (Cytochrome P450) | Overexpression with optimized promoter | Increases the initial rate-limiting terminal oxidation of the alkane substrate. | 25-35% |
| FAD1 (Fatty Alcohol Dehydrogenase) | Overexpression | Enhances the conversion of ω-hydroxy fatty acids to the corresponding aldehyde. | 10-15% |
| CIT1 (Citrate Synthase) | Downregulation | Redirects acetyl-CoA flux away from the TCA cycle towards desired pathways (in specific contexts). | 5-10% |
Development of Advanced Bioreactor Systems for High-Efficiency Production
Scaling up the microbial production of this compound from laboratory flasks to industrial fermenters presents significant chemical engineering challenges. Key issues include the low aqueous solubility of hydrophobic substrates (e.g., ethyl-branched alkanes), potential substrate or product toxicity, and high oxygen demand for the oxidation reactions. Advanced bioreactor designs are critical to overcoming these limitations.
Future research will focus on systems beyond conventional stirred-tank reactors. Two-phase partitioning bioreactors (TPPBs), for example, utilize a non-toxic, immiscible organic phase to act as a reservoir for the hydrophobic substrate, slowly releasing it into the aqueous phase where the microbes reside. This mitigates substrate toxicity and improves mass transfer. Similarly, membrane bioreactors can facilitate continuous product removal, preventing feedback inhibition and simplifying downstream processing. Optimizing parameters such as impeller design, sparging strategies for enhanced oxygen transfer (kLa), and real-time process monitoring will be essential for achieving high-titer, high-productivity fermentation.
| Bioreactor Type | Key Advantage | Primary Challenge | Suitability for This Process |
|---|---|---|---|
| Stirred-Tank Reactor (STR) | Well-understood, highly scalable technology. | Poor mass transfer of hydrophobic substrates; potential for shear stress damage to cells. | Baseline technology, requires emulsifiers or high agitation. |
| Two-Phase Partitioning Bioreactor (TPPB) | Mitigates substrate toxicity and provides a stable substrate supply. | Selection of a biocompatible, non-biodegradable organic phase; complex hydrodynamics. | High; ideal for overcoming alkane substrate toxicity. |
| Membrane Bioreactor (MBR) | Allows for continuous product removal, reducing feedback inhibition and increasing productivity. | Membrane fouling and cost; requires robust membrane materials. | High; particularly for continuous fermentation models. |
| Solid-State Fermentation (SSF) | Potentially lower energy consumption and reduced wastewater generation. | Difficult to control temperature and moisture gradients; challenging to scale up. | Low; not suitable for liquid-phase reactions with insoluble substrates. |
Exploration of Novel Feedstocks from Renewable Resources
The economic viability and environmental sustainability of this compound production are heavily dependent on the cost and origin of the carbon feedstock. Current methods often rely on specific, petrochemically derived branched alkanes. A major future trend is the shift towards abundant, renewable, and non-food feedstocks [2, 6, 8]. Research is actively exploring the use of lignocellulosic biomass, waste oils, and crude glycerol (B35011) from biodiesel production as starting materials [14, 15, 21, 28, 29].
Utilizing these feedstocks requires significant metabolic engineering. For example, converting sugars from lignocellulosic hydrolysates (e.g., glucose, xylose) into this compound would necessitate engineering a microbe to first synthesize a C14 fatty acid backbone and then introduce an ethyl group at a specific position—a highly complex and novel biosynthetic pathway. A more direct route involves using waste fatty acids from sources like tall oil or used cooking oils. Microbes could be engineered to convert common fatty acids like oleic acid into the target branched dicarboxylic acid, though this still requires the development of enzymes capable of ethylation.
| Feedstock Category | Example Source | Key Components | Required Engineering Focus |
|---|---|---|---|
| Lignocellulosic Biomass | Corn stover, switchgrass | Glucose, Xylose | De novo synthesis of fatty acid backbone; development of novel ethylation enzymes. |
| Waste Oils and Fats | Used cooking oil, animal tallow | Triglycerides (Oleic acid, Palmitic acid) | Lipase expression for triglyceride hydrolysis; chain modification and ethylation. |
| Industrial Byproducts | Crude glycerol | Glycerol | Conversion of glycerol to central metabolites (e.g., acetyl-CoA) for fatty acid synthesis. |
| Plant-based Oils | Camelina oil, Jatropha oil | Unsaturated Fatty Acids | Pathways for saturation/unsaturation control, chain modification, and terminal oxidation. |
Design of Circular Economy Strategies for Branched Dicarboxylic Acids
For this compound to become a truly sustainable building block, its lifecycle must be considered within a circular economy framework . This involves designing polymers and materials that can be efficiently recovered, deconstructed, and reused at their end of life. The presence of the ethyl branch in the polymer backbone, while imparting unique physical properties (e.g., lower crystallinity, improved flexibility in polyamides or polyesters), also influences its degradation and recycling profile.
Future research will focus on developing robust chemical and enzymatic recycling protocols tailored to polymers containing this branched monomer. Chemical recycling methods like hydrolysis, methanolysis, or aminolysis can break down the polymer into its constituent monomers, allowing for the recovery and purification of this compound. Concurrently, the discovery or engineering of novel enzymes (e.g., esterases, amidases) that can selectively cleave polymer chains at specific points could offer a more environmentally benign, low-energy route for biological recycling. The ultimate goal is to create a closed-loop system where the monomer is repeatedly recovered and repolymerized, minimizing waste and dependence on virgin feedstocks.
| Lifecycle Stage | Process Description | Key Research Objective |
|---|---|---|
| Monomer Synthesis | Bio-production of this compound from renewable feedstocks. | Maximize yield and purity; minimize environmental impact. |
| Polymerization | Condensation polymerization with a diol to form a polyester. | Control polymer properties (molecular weight, branching) for specific applications. |
| Product Manufacturing | Processing the polymer into fibers, films, or molded parts. | Optimize processing conditions for material performance. |
| End-of-Life Collection | Sorting and collecting post-consumer products. | Develop efficient sorting technologies to isolate the specific polymer type. |
| Depolymerization | Chemical (hydrolysis) or enzymatic breakdown of the polymer. | Achieve high-efficiency conversion back to the monomer and diol. |
| Monomer Recovery | Separation and purification of this compound from the recyclate stream. | Develop energy-efficient purification techniques (e.g., crystallization, chromatography). |
Multidisciplinary Research Collaborations for Comprehensive Compound Analysis and Application
The journey of this compound from concept to commercial product cannot be accomplished by a single scientific discipline. Progress requires deep and sustained collaboration across multiple fields. The complexity of the challenges—from manipulating microbial genetics to designing global-scale recycling logistics—necessitates a holistic, integrated research approach.
Metabolic engineers and synthetic biologists work to design and construct efficient microbial cell factories. Chemical and process engineers then take these strains and develop scalable, high-intensity fermentation and downstream processing protocols. Polymer scientists and material engineers use the purified monomer to create novel materials, characterizing their unique properties and performance. Finally, computational biologists and data scientists provide the AI/ML tools that underpin and accelerate progress at every stage. A successful research program will foster a synergistic environment where expertise is shared to overcome bottlenecks and accelerate innovation.
| Discipline | Core Contribution | Collaborates With | Synergistic Outcome |
|---|---|---|---|
| Synthetic Biology | Design and construction of novel biosynthetic pathways in microbial hosts. | Computational Biology, Chemical Engineering | A robust, high-yield microbial strain ready for process scale-up. |
| Chemical Engineering | Bioreactor design, process scale-up, and downstream purification. | Synthetic Biology, Polymer Science | An economically viable, industrial-scale production process for high-purity monomer. |
| Polymer Science | Synthesis and characterization of new polymers and materials. | Chemical Engineering, Environmental Science | Novel materials with superior performance and a defined end-of-life strategy. |
| Computational Biology | AI/ML modeling for pathway optimization and predictive analysis. | Synthetic Biology, Polymer Science | Accelerated R&D cycles and data-driven discovery of new targets and materials. |
| Environmental Science | Lifecycle assessment and development of circular economy models. | Polymer Science, Chemical Engineering | A sustainable production-to-recycling loop with minimal environmental footprint. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
